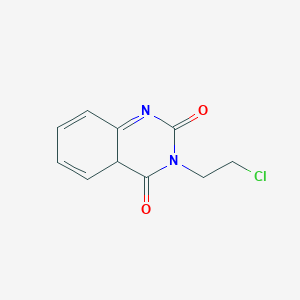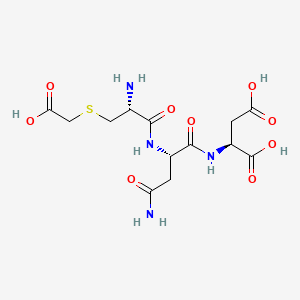
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH is a synthetic peptide composed of cysteine, asparagine, and aspartic acid residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The cysteine residue is protected with ethyl ester groups to prevent unwanted side reactions during synthesis .
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The ethyl ester protecting groups can be substituted with other protecting groups or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove protecting groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of ethyl ester groups to yield the free peptide.
Wissenschaftliche Forschungsanwendungen
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The cysteine residue, protected by ethyl ester groups, can be selectively deprotected and modified, allowing for precise control over the peptide’s structure and function .
Vergleich Mit ähnlichen Verbindungen
H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: can be compared to other cysteine-containing peptides with different protecting groups:
Fmoc-Cys(Trt)-OH: Uses trityl protecting groups instead of ethyl esters.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl protecting groups.
Fmoc-Cys(STmp)-OH: Uses trimethylsilyl protecting groups.
These compounds differ in their protecting group chemistry, which affects their reactivity and stability during peptide synthesisThis compound is unique due to its use of ethyl ester protecting groups, which offer specific advantages in certain synthetic applications .
Eigenschaften
Molekularformel |
C13H20N4O9S |
|---|---|
Molekulargewicht |
408.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H20N4O9S/c14-5(3-27-4-10(21)22)11(23)16-6(1-8(15)18)12(24)17-7(13(25)26)2-9(19)20/h5-7H,1-4,14H2,(H2,15,18)(H,16,23)(H,17,24)(H,19,20)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
OLOLEJVEYHWMTQ-ACZMJKKPSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CSCC(=O)O)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CSCC(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)
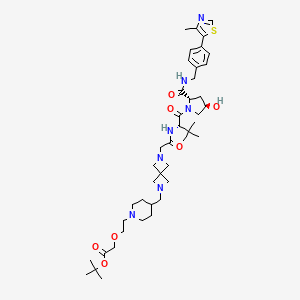
![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
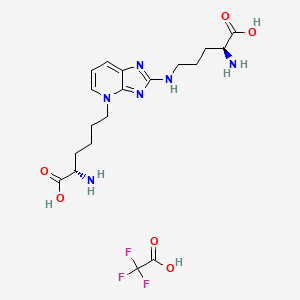
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)
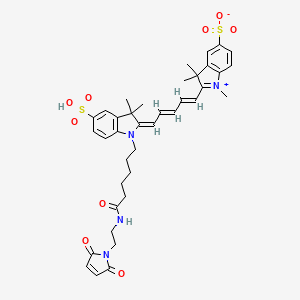
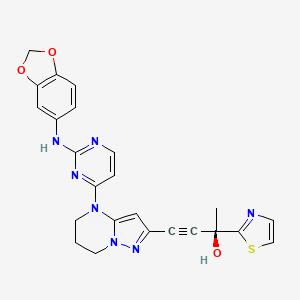
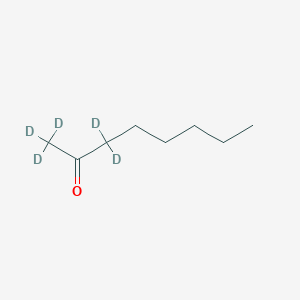
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)

